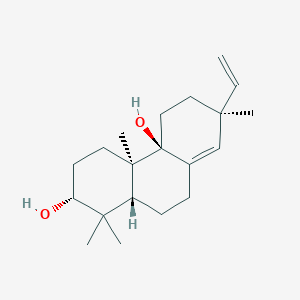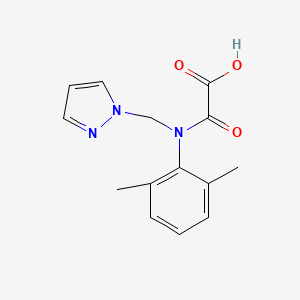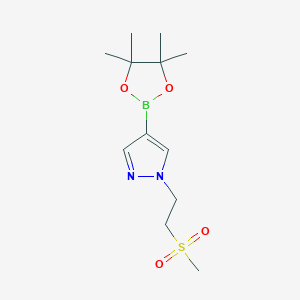![molecular formula C12H14O B1433410 1-[(E)-Methoxymethylene]tetralin CAS No. 201801-48-1](/img/structure/B1433410.png)
1-[(E)-Methoxymethylene]tetralin
Übersicht
Beschreibung
1-[(E)-Methoxymethylene]tetralin, also known as MMT, is a chemical compound that belongs to the tetralin family. It is a derivative of tetralin and contains a methoxymethylene group that is attached to the double bond in the tetralin ring. The compound has been the subject of scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(E)-Methoxymethylene]tetralin is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This leads to an increase in dopamine release in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-[(E)-Methoxymethylene]tetralin can have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson’s disease. 1-[(E)-Methoxymethylene]tetralin has also been shown to have antidepressant and anxiolytic effects, possibly due to its effects on the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(E)-Methoxymethylene]tetralin is that it has been well-studied and its pharmacological properties are relatively well-understood. This makes it a useful tool for researchers studying the dopamine system and its effects on the central nervous system. However, one limitation of 1-[(E)-Methoxymethylene]tetralin is that it can be difficult to synthesize, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(E)-Methoxymethylene]tetralin. One area of interest is the development of new drugs that are based on the structure of 1-[(E)-Methoxymethylene]tetralin, with improved pharmacological properties. Another area of interest is the study of 1-[(E)-Methoxymethylene]tetralin’s effects on other neurotransmitter systems, such as the serotonin system. Additionally, further research is needed to fully understand the mechanism of action of 1-[(E)-Methoxymethylene]tetralin and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[(E)-Methoxymethylene]tetralin has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have affinity for the dopamine D2 receptor, and has been investigated for its potential use as a treatment for Parkinson’s disease. 1-[(E)-Methoxymethylene]tetralin has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
(4E)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/1\CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-Methoxymethylene]tetralin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)

![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)



![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)




![8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1433348.png)

